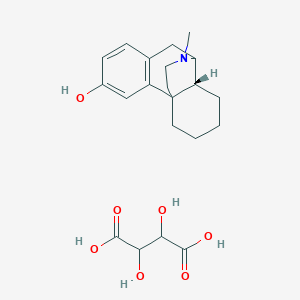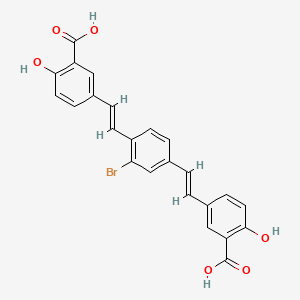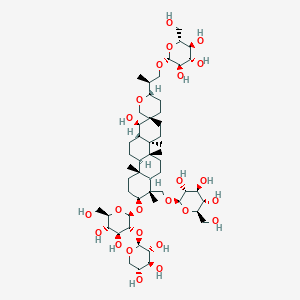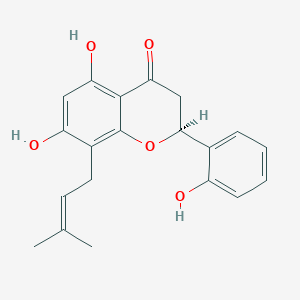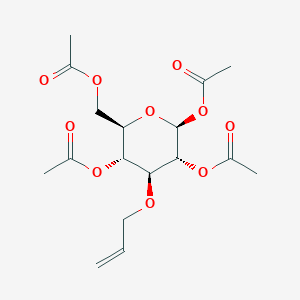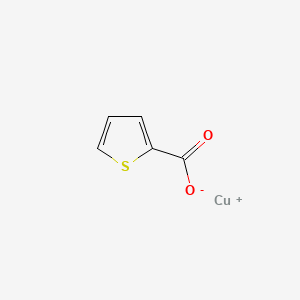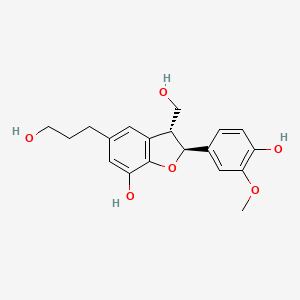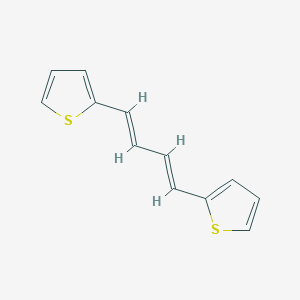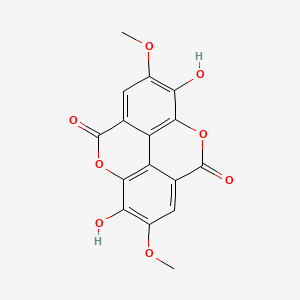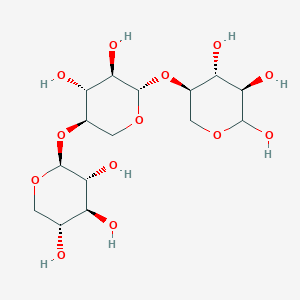
Xylotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Xylp-(1->4)-beta-D-Xylp-(1->4)-D-Xylp is a xylotriose consisting of three D-xylose units connected via beta-(1->4)-linkages.
Wissenschaftliche Forschungsanwendungen
Gut Health and Microbial Growth
Xylotriose, a type of xylooligosaccharide (XOS), has been studied for its role in influencing the growth of intestinal bacteria. Mendis et al. (2018) found that the structural differences in XOS, including xylotriose, selectively favor the growth of certain gut bacterial groups, indicating potential prebiotic benefits (Mendis, Martens, & Simsek, 2018).
Enzyme Activity and Transglycosylation
Xylotriose has been shown to influence enzyme activities in various microorganisms. Kim et al. (2012) described a novel xylanolytic enzyme from Cellulosimicrobium sp. strain HY-13, which displayed transglycosylation activity to form xylobiose and xylotriose from the hydrolysis of xylotriose (Kim et al., 2012).
Interaction with Enzymes
Skariyachan et al. (2020) studied the interaction mechanisms of xylose isomerase and xylokinase towards xylo-substrates, including xylotriose. Their findings provide insights into the applications of xylotriose in functional foods and synbiotics (Skariyachan et al., 2020).
Prebiotic Effects
Nieto-Domínguez et al. (2017) investigated the prebiotic potential of xylotriose among other xylooligosaccharides. They found that these compounds could influence the composition of microorganisms and organic acids in the intestines, suggesting a beneficial effect on gut health (Nieto-Domínguez et al., 2017).
Production and Accumulation
Thitikorn-amorn et al. (2012) studied a strain of Anoxybacillus sp. JT-12 that produced acidic xylotriose as a main product from birchwood xylan. This research highlights the potential industrial applications of xylotriose in various fields (Thitikorn-amorn et al., 2012).
Bioactivity and Health Effects
Zhu et al. (2015) separated xylobiose and xylotriose and studied their effects on bifidobacterium proliferation, suggesting that xylotriose has significant potential in biomedical and health applications (Zhu et al., 2015).
Eigenschaften
Produktname |
Xylotriose |
|---|---|
Molekularformel |
C15H26O13 |
Molekulargewicht |
414.36 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C15H26O13/c16-4-1-25-14(11(21)7(4)17)28-6-3-26-15(12(22)9(6)19)27-5-2-24-13(23)10(20)8(5)18/h4-23H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13?,14+,15+/m1/s1 |
InChI-Schlüssel |
JCSJTDYCNQHPRJ-FDVJSPBESA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3COC([C@@H]([C@H]3O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)O)O)O)O |
Synonyme |
xylotriose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B1631154.png)

